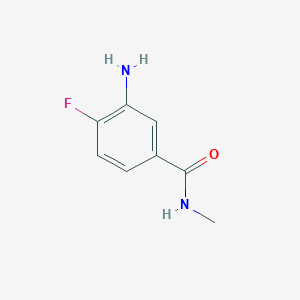

3-amino-4-fluoro-N-methylbenzamide

Vue d'ensemble

Description

3-amino-4-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, featuring an amino group at the third position, a fluorine atom at the fourth position, and a methyl group attached to the nitrogen atom of the amide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N-methylbenzamide typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acylation: The resulting 3-amino-4-fluoroaniline is acylated with N-methylbenzoyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-4-fluoro-N-methylbenzamide can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Applications De Recherche Scientifique

Pharmaceutical Applications

The primary application of 3-amino-4-fluoro-N-methylbenzamide lies in its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study demonstrated its effectiveness in inhibiting the growth of LNCaP prostate cancer cells, suggesting its potential use as a therapeutic agent in prostate cancer treatment .

- Mechanism of Action : The compound may interfere with cancer cell proliferation mechanisms, although specific pathways require further investigation.

Synthesis of Drug Intermediates

This compound serves as a key intermediate in the synthesis of various drugs, including androgen receptor antagonists. For example, it is involved in the preparation of MDV3100 (Enzalutamide), a drug used for treating metastatic castration-resistant prostate cancer .

Several case studies have been documented to highlight the applications and efficacy of this compound:

Prostate Cancer Treatment Study

In a controlled laboratory setting, researchers treated LNCaP prostate cancer cells with varying concentrations of this compound. The results indicated a significant reduction in cell viability at higher concentrations, demonstrating the compound's potential as an anticancer agent.

- Findings : The study concluded that this compound could be developed further for therapeutic use against prostate cancer.

Synthesis of Novel Antagonists

Another study focused on synthesizing new androgen receptor antagonists using this compound as a starting material. The synthesized compounds were tested for their biological activity, showing promising results against androgen-dependent tumors .

Mécanisme D'action

The mechanism of action of 3-amino-4-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-3-fluoro-N-methylbenzamide: Similar structure but with different positions of the amino and fluorine groups.

N-methyl-2-fluoro-4-aminobenzamide: Another isomer with different substitution patterns.

Uniqueness

3-amino-4-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

3-Amino-4-fluoro-N-methylbenzamide (CAS No. 639858-50-7) is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an amino group and a fluorine atom at specific positions. The molecular formula is , and it is classified under the category of substituted benzamides, which are known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and fluorine groups enhances its ability to participate in hydrogen bonding and modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.

- Receptor Binding : It interacts with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (Breast) | 1.95 | 90.47 |

| K-562 (Leukemia) | 2.36 | 81.58 |

| MDA-MB-435 (Melanoma) | 3.45 | 84.32 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate potential activity against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's selective inhibition of cancer cell proliferation through modulation of key signaling pathways involved in cell growth and survival .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it may reduce neuronal apoptosis via inhibition of apoptotic pathways .

Propriétés

IUPAC Name |

3-amino-4-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHANKIGJOCDPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649432 | |

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639858-50-7 | |

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.